LogP Differentiation vs. Regioisomeric and Direct-Ether Analogs
The target compound exhibits a computed LogP of 1.7277, which is 0.1425 log units higher than the 4-ylmethoxy regioisomer (LogP 1.5852) and 0.3901 log units higher than the 4-yloxy direct-ether analog (LogP 1.3376) . This stepwise increase in lipophilicity arises from the combined effect of the methylene spacer and the 2-position attachment of the pyran ring, which alters the spatial distribution of the oxygen atoms and their exposure to solvent.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7277 |
| Comparator Or Baseline | Comparator A: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)-picolinic acid, LogP = 1.5852; Comparator B: 6-(Tetrahydro-2H-pyran-4-yloxy)-picolinic acid, LogP = 1.3376 |
| Quantified Difference | ΔLogP = +0.14 (vs. 4-ylmethoxy regioisomer); ΔLogP = +0.39 (vs. 4-yloxy analog) |
| Conditions | Computed by Leyan using standardized in-silico prediction algorithm; all values from same source and method |
Why This Matters
A LogP difference of ≥0.14 units is relevant for fragment-based lead optimization where lipophilic efficiency (LipE) is used to prioritize compounds, and a 0.39-unit increase can meaningfully shift predicted membrane permeability and metabolic clearance profiles.
